Cas no 929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester)

4-(3-pyridinyl)phenylboronic acid pinacol ester structure
929203-04-3 structure
Product Name:4-(3-pyridinyl)phenylboronic acid pinacol ester
Numero CAS:929203-04-3
MF:C17H20BNO2
MW:281.157204627991
MDL:MFCD11973623
CID:69543
PubChem ID:57345859
Update Time:2025-06-08

4-(3-pyridinyl)phenylboronic acid pinacol ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
    • 3-(4-Phenylboronic acid pinacol ester)pyridine
    • 1-(3-Pyridyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 4-(3-Pyridinyl)phenylboronic acid pinacol ester
    • 4-BIPHENYLCARBOXYLIC ACID
    • Pyridine, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
    • AMBA00086
    • BCP22839
    • AM85972
    • BCP9000140
    • OR360136
    • ST24103
    • 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
    • (4-(PYRIDIN-3-YL)PHENYL)BORONIC ACID PINACOL ESTER
    • SY108382
    • SCHEMBL13584589
    • 929203-04-3
    • DTXSID20720990
    • AKOS015919542
    • CS-W021761
    • DS-1669
    • MFCD11973623
    • 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyridine
    • 4-(3-pyridinyl)phenylboronic acid pinacol ester
    • MDL: MFCD11973623
    • Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-13(8-10-15)14-6-5-11-19-12-14/h5-12H,1-4H3
    • Chiave InChI: MMHFCEWVMQXVEV-UHFFFAOYSA-N
    • Sorrisi: N1C=C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C=CC=1

Proprietà calcolate

  • Massa esatta: 281.15900
  • Massa monoisotopica: 281.1587090 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 348
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 31.4
  • Peso molecolare: 281.2

Proprietà sperimentali

  • Densità: 1.09
  • PSA: 31.35000
  • LogP: 3.04780

4-(3-pyridinyl)phenylboronic acid pinacol ester Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4-(3-pyridinyl)phenylboronic acid pinacol ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG812-250mg
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
250mg
170CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG812-1g
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
1g
426CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG812-5g
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
5g
1310CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG812-100mg
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
100mg
86CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T845822-5g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
929203-04-3 95%
5g
1,186.20 2021-05-17
Matrix Scientific
090440-250mg
4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+%
929203-04-3 95+%
250mg
$662.00 2023-09-10
Matrix Scientific
090440-1g
4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+%
929203-04-3 95+%
1g
$1479.00 2023-09-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IW232-200mg
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
200mg
83.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IW232-5g
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
5g
1072.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IW232-1g
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
1g
243.0CNY 2021-08-04

4-(3-pyridinyl)phenylboronic acid pinacol ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  12 h, 110 °C; 110 °C → rt
Riferimento
Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions
Qiu, Di; Wang, Shuai; Tang, Shengbo; Meng, He; Jin, Liang; et al, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Riferimento
Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine
, China, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 80 °C
Riferimento
Octahedral [Pd6L8]12+ Metallosupramolecular Cages: Synthesis, Structures and Guest-Encapsulation Studies
Kim, Tae Y.; Digal, Lori; Gardiner, Michael G. ; Lucas, Nigel T. ; Crowley, James D., Chemistry - A European Journal, 2017, 23(60), 15089-15097

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Pyridine ,  Cesium carbonate Solvents: Ethyl acetate ;  30 h, 35 °C
Riferimento
Transition-Metal-Free, Visible-Light-Enabled Decarboxylative Borylation of Aryl N-Hydroxyphthalimide Esters
Candish, Lisa; Teders, Michael; Glorius, Frank, Journal of the American Chemical Society, 2017, 139(22), 7440-7443

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 100 °C
Riferimento
Preparation of (pyrimidyl/triazinyl)aryl benzoxazole derivatives as electron transport materials for OLEDs
, China, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2.5 h, heated
Riferimento
Preparation of heterocyclic compounds for organic electroluminescent device
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  120 °C
Riferimento
Preparation of heterocyclic compounds for organic electric elements
, Korea, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  5 h, reflux
Riferimento
Compound containing quinoxaline and pyridine groups, and organic electroluminescent device
, China, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  72 h, 80 °C; 80 °C → rt
Riferimento
Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs
Su, Shi-Jian; Tanaka, Daisaku; Li, Yan-Jun; Sasabe, Hisahiro; Takeda, Takashi; et al, Organic Letters, 2008, 10(5), 941-944

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 80 °C
Riferimento
Conformational Control of a Metallo-Supramolecular Cage via the Dissymmetrical Modulation of Ligands
Yu, Hao ; Li, Jiaqi ; Shan, Chuan ; Lu, Tong ; Jiang, Xin ; et al, Angewandte Chemie, 2021, 60(51), 26523-26527

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  12 h, 80 °C
Riferimento
Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: Toluene ,  1,4-Dioxane ;  30 min, 20 - 23 °C
1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C
Riferimento
Phenylpyridine derivatives, organic electroluminescent elements, lighting devices, and imaging devices using them
, Japan, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  24 h, 80 °C
Riferimento
Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone
, Japan, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
Riferimento
Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation
Liu, Chengwei; Ji, Chong-Lei; Hong, Xin; Szostak, Michal, Angewandte Chemie, 2018, 57(51), 16721-16726

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Riferimento
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; Ma, Biao; Liu, Qi-Sheng; Wang, Mei-Ling; Wang, Zhen-Yu; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Palladium
Riferimento
Preparation of carbazole compounds containing electron-accepting nitrogenous heteroaryl moiety as organic electroluminescent materials
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
Riferimento
A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation
Zhang, Tao; Luan, Yu-Xin; Lam, Nelson Y. S. ; Li, Jiang-Fei; Li, Yue; et al, Nature Chemistry, 2021, 13(12), 1207-1213

4-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials

4-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products

4-(3-pyridinyl)phenylboronic acid pinacol ester Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:929203-04-3)4-(3-pyridinyl)phenylboronic acid pinacol ester
Numero d'ordine:A10963
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:17
Prezzo ($):310.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:929203-04-3)4-(3-pyridinyl)phenylboronic acid pinacol ester
A10963
Purezza:99%
Quantità:25g
Prezzo ($):310.0
Email